N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked via a methyl group to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. This structure combines two pharmacologically significant scaffolds: the triazolopyridazine ring, known for its role in kinase inhibition and antiparasitic activity, and the imidazo[1,2-a]pyridine group, which is prevalent in antiviral and anticancer agents .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c1-10-15(22-8-4-3-5-11(22)18-10)16(24)17-9-13-20-19-12-6-7-14(25-2)21-23(12)13/h3-8H,9H2,1-2H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHKPZGCKOJBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NN=C4N3N=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The compound features:
- Triazolo[4,3-b]pyridazine moiety
- Imidazo[1,2-a]pyridine core
- Carboxamide functional group
These elements contribute to its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail the specific activities associated with this compound.
Anticancer Activity
Studies have shown that derivatives of triazolo[4,3-b]pyridazine possess anticancer properties. For instance:
- Compound 22i , a related structure, demonstrated potent anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
- The mechanism is believed to involve inhibition of specific kinases associated with cancer cell proliferation.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit c-Met kinase, crucial for tumor growth and metastasis.
- Cell Cycle Arrest : Studies indicate that compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death has been noted in various studies.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound 22i | Triazolo-pyridazine | Anticancer | 0.83 μM (A549), 0.15 μM (MCF-7) |
| Compound A | Triazolo-pyrazine | Antimicrobial | Varies by strain |
| Compound B | Imidazo-pyridine | Antiviral | Varies by virus |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Compound 22i : Demonstrated significant tumor reduction in xenograft models when administered at low doses.
- Clinical Trials : Ongoing trials are evaluating the safety and efficacy of triazole derivatives in combination therapies for various cancers.
Comparison with Similar Compounds
Substituent Variations and Linker Groups
- N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxo-1(6H)-pyridazinyl)acetamide () :
This analog replaces the imidazo[1,2-a]pyridine-carboxamide group with a pyridazinyl-acetamide chain. The acetamide linker may enhance solubility compared to the methyl bridge in the target compound, but the absence of the imidazo[1,2-a]pyridine moiety could reduce affinity for targets requiring planar heterocyclic interactions . - 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (): Features a longer butanamide linker and a thiazol-pyridinyl substituent. The extended alkyl chain may improve membrane permeability but could increase metabolic instability.
Physical Properties
Imidazo[1,2-a]pyridine Derivatives
Antiparasitic Imidazo-Triazole Hybrids ()
Compounds such as (8p) and (11b) in share the imidazo[1,2-a]pyridine-carboxamide motif but incorporate piperazine-triazole linkers instead of the triazolopyridazine core. These analogs demonstrated antitrypanosomal activity (IC₅₀: 0.5–2.0 µM), suggesting that the target compound’s triazolopyridazine group may similarly enhance antiparasitic efficacy if tested .
Quinazoline-Fused Imidazo[1,2-a]pyridines ()
Derivatives like 7n and 7o replace the carboxamide with quinazoline-amine groups. These compounds showed moderate yields (75–80%) and molecular weights (~342 g/mol), indicating that the target compound’s carboxamide linker may offer synthetic advantages (e.g., straightforward amide coupling) over amine-based linkages .
Carboxamide-Containing Analogues
Piperazine-Linked Carboxamides ()
Compounds 8p and 11b utilize piperazine as a spacer between the imidazo[1,2-a]pyridine and triazole groups.
Pyrazolo-Pyridine Carboxamides ()
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (MW: 374.4 g/mol) shares a carboxamide group but lacks the triazolopyridazine core. Its pyrazolo-pyridine scaffold may confer distinct pharmacokinetic profiles, such as altered metabolic clearance .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s structure suggests compatibility with standard amide coupling and triazole-forming reactions, similar to methods in and .
- Structure-Activity Relationships (SAR) :
- Limitations : Absence of direct pharmacological data for the target compound necessitates further in vitro and in vivo studies.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step pathways, including nucleophilic substitution, amide coupling, and cyclization reactions. Key steps include:
- Triazolo-pyridazine core formation : Cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux in aprotic solvents (e.g., DMF) .
- Methylimidazo-pyridine coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazolo-pyridazine intermediate and 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, requiring inert atmosphere and controlled temperatures (0–25°C) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or preparative HPLC (C18 column, acetonitrile/water) to isolate the final compound .
Optimization involves adjusting solvent polarity, catalyst loading (e.g., triethylamine for pH control), and reaction time to minimize side products .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and assess stereochemistry. Key shifts include aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the molecular formula .
- HPLC : Purity assessment using reverse-phase columns (≥95% purity threshold) with UV detection at λ = 254 nm .
- Elemental Analysis : Validate C, H, N, and O content within ±0.4% of theoretical values .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target Engagement Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to kinases or GPCRs .
- Cellular Pathway Analysis : Western blotting or ELISA to assess downstream signaling (e.g., phosphorylation of ERK/AKT) in cancer cell lines treated with IC₅₀ doses .
- Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes (e.g., kinase domain mutations) to identify critical binding residues .
- Molecular Docking : Perform in silico simulations (AutoDock Vina, Schrödinger) using crystallographic structures of putative targets (e.g., PDB entries) to propose binding modes .
Advanced: What strategies resolve discrepancies in biological activity data across experimental models?
- Orthogonal Assays : Cross-validate antiproliferative activity using MTT, ATP-lite, and clonogenic assays to rule out assay-specific artifacts .
- Pharmacokinetic Profiling : Compare plasma/tissue concentrations in vitro (microsomal stability) vs. in vivo (rodent PK studies) to assess bioavailability-driven discrepancies .
- Cohort Stratification : In animal models, segment data by genetic background (e.g., PDX models) or metabolic enzyme expression (CYP450 isoforms) .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem BioAssay) to identify trends in potency across cell types .
Advanced: How can SAR studies optimize the compound’s pharmacological profile?
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., ethoxy vs. methoxy at pyridazine-C6) to assess impact on logP and IC₅₀ .
- Bioisosteric Replacement : Replace the methylimidazo-pyridine with benzimidazole or indole cores to improve solubility or metabolic stability .
- QSAR Modeling : Use CoMFA or machine learning (Random Forest) to correlate 3D descriptors (e.g., polar surface area) with bioavailability .
- In vitro ADMET : Prioritize analogs with balanced CYP inhibition (<50% at 10 µM) and P-gp efflux ratios (<3) .
Basic: What physicochemical properties influence solubility and bioavailability?
- logP (2.5–3.5) : Determined via shake-flask method; impacts membrane permeability .
- pKa (6.8–7.2) : Measured by potentiometric titration; affects ionization in physiological pH .
- Aqueous Solubility (<10 µg/mL) : Assessed via nephelometry; improved by PEG-400 or cyclodextrin formulations .
- Thermal Stability : DSC/TGA to identify melting points (>150°C) and degradation thresholds .
Advanced: What in vivo models evaluate therapeutic efficacy and pharmacokinetics?
- Xenograft Models : Subcutaneous implantation of HCT-116 or A549 cells in nude mice; monitor tumor volume reduction after oral dosing (50 mg/kg, bid) .
- PK Parameters : Calculate AUC, Cmax, and t½ via LC-MS/MS analysis of plasma samples .
- Tissue Distribution : Autoradiography or whole-body imaging to quantify brain penetration or tumor accumulation .
- Toxicology : Assess hepatic/renal function (ALT, BUN) and histopathology in repeat-dose studies .
Advanced: How can metabolic instability be addressed in preclinical studies?
- Metabolite Identification : Incubate with liver microsomes (human/rodent) and analyze via LC-HRMS to identify oxidative (e.g., N-dealkylation) or conjugative metabolites .
- Structural Hardening : Introduce deuterium at labile positions (e.g., benzylic hydrogens) or replace metabolically soft spots (e.g., morpholine rings) .
- CYP Inhibition : Test against CYP3A4/2D6 isoforms to minimize drug-drug interaction risks .
- Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to enhance oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
